molecular formula C17H16N2OS B3927464 N-[4-(cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide

N-[4-(cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide

Cat. No.: B3927464
M. Wt: 296.4 g/mol
InChI Key: SZUIRCXOEZXHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide is a propanamide derivative featuring a cyanomethyl-substituted phenyl group at the N-position and a phenylsulfanyl moiety at the C2 position. The phenylsulfanyl group contributes to lipophilicity, which may influence membrane permeability and target engagement.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-13(21-16-5-3-2-4-6-16)17(20)19-15-9-7-14(8-10-15)11-12-18/h2-10,13H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUIRCXOEZXHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)CC#N)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(cyanomethyl)benzonitrile with 2-(phenylsulfanyl)propanoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-[4-(cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide with key analogs:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Rf Value Key Features Reference
Target Compound -N-[4-(Cyanomethyl)phenyl]; -2-(Phenylsulfanyl) C₁₇H₁₆N₂OS 308.39 (calc.) Not reported N/A Cyanomethyl enhances polarity N/A
N-(4-Chloro-2-methylphenyl)-2-(phenylsulfanyl)propanamide -N-(4-Chloro-2-methylphenyl); -2-(Phenylsulfanyl) C₁₆H₁₆ClNOS 305.82 Not reported N/A Chloro/methyl groups increase lipophilicity
2-(4-Isobutylphenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide (8) -N-(4-Sulfamoylphenyl); -2-(4-Isobutylphenyl) C₂₄H₂₈N₄O₃S 476.57 152–154 0.75 Sulfamoyl group improves solubility
2-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide -2-Chloro; -N-(2-(4-Sulfamoylphenyl)ethyl) C₁₁H₁₅ClN₂O₃S 290.77 Not reported N/A Chloro and sulfamoyl enhance reactivity
Reparixin [(2R)-2-(4-(2-Methylpropyl)phenyl)-N-methylsulfonylpropanamide] -N-Methylsulfonyl; -2-(4-(2-Methylpropyl)phenyl) C₁₅H₂₁NO₃S 295.39 Not reported N/A Sulfonyl group increases stability

Notes:

  • Sulfamoyl-containing analogs (e.g., compound 8 in ) exhibit higher melting points (~150°C), suggesting strong crystalline packing due to hydrogen bonding.
Antiurease Activity ()

Compounds with sulfamoyl groups (e.g., compounds 8–11 in ) demonstrated antiurease activity, with IC₅₀ values correlating with substituent bulkiness. For example:

  • Compound 8 : Moderate activity (IC₅₀ = 18.3 µM), attributed to the 4-methylpyrimidinyl group enhancing target binding.
  • Compound 9 : Lower activity (IC₅₀ = 24.7 µM) due to steric hindrance from the 5-methylisoxazole group.

While the target compound lacks direct antiurease data, its phenylsulfanyl group may mimic the thiol-binding interactions observed in urease inhibitors .

Enzyme Inhibition ()

Sulfonamide-propanamide hybrids (e.g., MMP2/MMP9 inhibitors in ) highlight the role of sulfonyl/sulfanyl groups in chelating zinc ions at enzyme active sites. The target compound’s phenylsulfanyl moiety could similarly coordinate metal ions, though its cyanomethyl group may reduce affinity compared to bulkier substituents like trifluoromethyl .

Metabolic and Stability Considerations

  • Sulfanyl vs. Sulfonyl Groups : Sulfanyl-containing compounds (e.g., target compound and ) are more prone to oxidation than sulfonyl analogs (e.g., reparixin in ), which may shorten their metabolic half-life.
  • Cyanomethyl vs. Halogen Substituents: The cyanomethyl group’s electron-withdrawing nature may reduce cytochrome P450-mediated metabolism compared to halogenated analogs like , enhancing stability .

Biological Activity

N-[4-(cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a cyanomethyl group and a phenylsulfanyl moiety, which contribute to its reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitrile group can participate in electrophilic and nucleophilic reactions, while the phenylsulfanyl group may engage in coordination chemistry and radical reactions. These interactions can lead to alterations in cellular signaling pathways, potentially impacting cell proliferation and survival.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer properties. Studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
CytotoxicityLow cytotoxic effects on normal cells

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of this compound derivatives on U937 human myeloid leukemia cells. The results indicated that these compounds significantly inhibited cell proliferation without exhibiting cytotoxicity towards normal cells, highlighting their potential for therapeutic applications .
  • Mechanistic Insights : Another investigation focused on the mechanism by which these compounds exert their effects. It was found that the interaction with specific signaling pathways involved in cell cycle regulation led to reduced tumor growth in vitro .
  • Pharmacological Studies : A pharmacological assessment revealed that certain derivatives acted as selective modulators of androgen receptors, indicating their potential use in hormonal therapies for conditions such as male contraception .

Research Findings

Recent studies have explored various aspects of this compound:

  • Synthesis and Characterization : Efficient synthetic routes have been developed for producing derivatives with enhanced biological activity. Characterization techniques confirmed the structural integrity and purity of these compounds .
  • Toxicological Assessment : Safety evaluations indicated that while some derivatives exhibited strong biological activity, they maintained low toxicity profiles, making them suitable candidates for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.